molecular formula C24H23ClN2O3 B284235 N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

Cat. No. B284235
M. Wt: 422.9 g/mol
InChI Key: OLHYQZRSEUYSEN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound targets epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and division.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide works by binding to the ATP-binding site of EGFR, preventing the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells. N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide is highly selective for EGFR and does not affect other receptors in the same family, such as ErbB2 and ErbB3.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits the activation of EGFR and downstream signaling pathways, leading to decreased cell growth and division. In addition, N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which play a role in inflammation and immune response. N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has also been shown to have antioxidant properties, which may be beneficial in treating diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of EGFR, which allows for the specific targeting of cancer cells. In addition, N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide is a small molecule inhibitor, which makes it easier to synthesize and purify compared to larger molecules such as antibodies. However, there are also limitations to using N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain effective concentrations. In addition, N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide. One area of interest is the development of more potent and selective inhibitors of EGFR. In addition, researchers are exploring the potential of combining N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide with other cancer treatments, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, researchers are studying the potential of N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide in treating other diseases, such as asthma and Alzheimer's disease.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 4-bromo-2-fluorobenzoic acid, followed by the reaction of the resulting intermediate with 2-(2-ethylanilino)-2-oxoethyl chloride. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is known to be overexpressed in many types of cancer. N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide has also been studied for its potential in treating other diseases, such as asthma and Alzheimer's disease.

properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C24H23ClN2O3/c1-3-17-7-4-5-9-22(17)26-23(28)15-30-19-13-11-18(12-14-19)24(29)27-21-10-6-8-20(25)16(21)2/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

OLHYQZRSEUYSEN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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